molecular formula C27H29ClN2O5S B12481131 butyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycyl}amino)benzoate

butyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)glycyl}amino)benzoate

Cat. No.: B12481131
M. Wt: 529.0 g/mol
InChI Key: XOGVZZXPGJRKDW-UHFFFAOYSA-N
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Description

Butyl 4-(2-{N-[(4-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamido)benzoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its intricate structure, which includes multiple functional groups such as esters, amides, and sulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(2-{N-[(4-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamido)benzoate can be achieved through a multi-step process involving several key reactions:

    Esterification: The initial step involves the esterification of benzoic acid with butanol in the presence of a strong acid catalyst like sulfuric acid to form butyl benzoate.

    Amidation: The next step is the amidation of butyl benzoate with 4-chlorobenzenesulfonyl chloride and 4-methylbenzylamine to form the sulfonamide intermediate.

    Acetylation: Finally, the acetylation of the sulfonamide intermediate with acetic anhydride yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction conditions such as temperature, pressure, and pH would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the nitro group in the sulfonamide can lead to the formation of an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butyl 4-(2-{N-[(4-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 4-(2-{N-[(4-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the ester and amide groups can interact with various receptors and proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Butyl benzoate: A simpler ester with similar ester functional group but lacks the sulfonamide and amide groups.

    4-chlorobenzenesulfonamide: Contains the sulfonamide group but lacks the ester and amide functionalities.

    N-(4-methylphenyl)acetamide: Contains the amide group but lacks the ester and sulfonamide functionalities.

Uniqueness

Butyl 4-(2-{N-[(4-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamido)benzoate is unique due to its combination of ester, amide, and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H29ClN2O5S

Molecular Weight

529.0 g/mol

IUPAC Name

butyl 4-[[2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzoate

InChI

InChI=1S/C27H29ClN2O5S/c1-3-4-17-35-27(32)22-9-13-24(14-10-22)29-26(31)19-30(18-21-7-5-20(2)6-8-21)36(33,34)25-15-11-23(28)12-16-25/h5-16H,3-4,17-19H2,1-2H3,(H,29,31)

InChI Key

XOGVZZXPGJRKDW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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